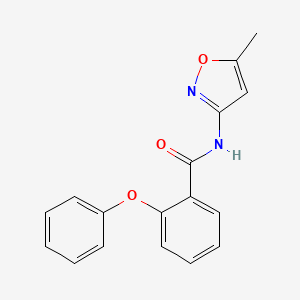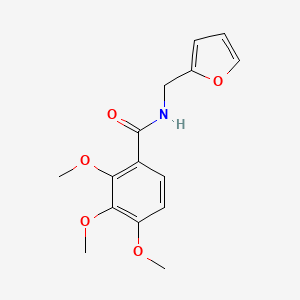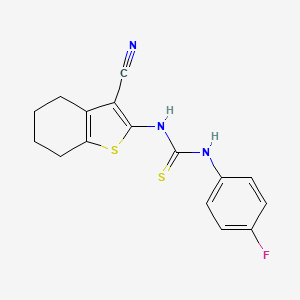![molecular formula C23H23N3O4S B5540504 N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)
N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of this compound involves multiple steps, starting from substituted benzaldehydes to form key intermediates, such as hydrazinyl)benzenesulfonamides, which are then further processed. For example, Gul et al. (2016) describe a similar synthesis process for related sulfonamides, highlighting the complexity of such chemical syntheses (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to N-{2-[2-(2-Methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide has been extensively studied. For instance, Purandara et al. (2018) explored the crystal structures of five N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, which are structurally similar, providing insights into their molecular conformations and hydrogen-bonding patterns (Purandara et al., 2018).
Chemical Reactions and Properties
Sulfonamide compounds like this one often exhibit interesting chemical reactions due to their functional groups. For instance, studies like those by Gul et al. (2016) on 4-(2-substituted hydrazinyl)benzenesulfonamides provide insights into the chemical reactivity and potential applications of these compounds in various fields (Gul et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. Rodrigues et al. (2015) discussed the crystal structures of related sulfonamides, highlighting the importance of such studies in understanding the physical properties of these compounds (Rodrigues et al., 2015).
Chemical Properties Analysis
Investigating the chemical properties, such as reactivity, stability, and interactions with other molecules, is fundamental. Studies like those by Chandran et al. (2012) on similar sulfonamides provide a comprehensive understanding of these aspects (Chandran et al., 2012).
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
One significant application of compounds related to N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) highlights the development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit properties such as high singlet oxygen quantum yield and good fluorescence, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activity
Compounds with benzenesulfonamide structures have demonstrated antimicrobial and antifungal activities. Alyar et al. (2018) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, exhibiting antimicrobial activities against several bacterial strains. These compounds also showed potent inhibition activities on carbonic anhydrase enzymes, which can be crucial in further anti-tumor activity studies (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
Photophysicochemical Properties
Öncül, Öztürk, and Pişkin (2022) explored the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. Their research indicates that these compounds have potential as photosensitizer candidates in photodynamic therapy due to their favorable fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).
Antiproliferative Activities
The synthesis and study of arylidene-hydrazinyl-thiazole derivatives have shown significant antiproliferative activity on various carcinoma cell lines, as demonstrated by Grozav et al. (2014). These findings suggest a potential avenue for developing new therapeutic agents for cancer treatment (Grozav, Gaina, Pileczki, Crișan, Silaghi-Dumitrescu, Therrien, Zaharia, & Berindan‐Neagoe, 2014).
Crystal Structure Analysis
The study of the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone and its derivatives provides insights into their molecular conformations and hydrogen-bonding patterns. This analysis is crucial for understanding the properties and potential applications of these compounds in various scientific fields (Purandara, Foro, & Thimme Gowda, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-18-12-14-20(15-13-18)26(31(28,29)21-9-4-3-5-10-21)17-23(27)25-24-16-19-8-6-7-11-22(19)30-2/h3-16H,17H2,1-2H3,(H,25,27)/b24-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBBTHZFDMWOFV-LFVJCYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({N'-[(E)-(2-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)
![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)
![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)
![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)
![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)